N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic organic compound that belongs to the class of isothiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline and pyridine derivatives. Key steps may involve:
Formation of the isothiazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Acylation: Introduction of the acetamide group through acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy group to form corresponding phenolic derivatives.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions, particularly involving the chloro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using sodium methoxide or similar nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isothiazolopyrimidines: Other compounds in this class with similar core structures.
Pyridine derivatives: Compounds with pyridine rings that exhibit similar biological activities.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide may be unique in its specific substitution pattern and the combination of functional groups, which could confer distinct biological properties and reactivity.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3S/c1-28-14-3-2-12(20)8-13(14)23-15(26)9-25-10-22-17-16(11-4-6-21-7-5-11)24-29-18(17)19(25)27/h2-8,10H,9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUFWGJKTPWGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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